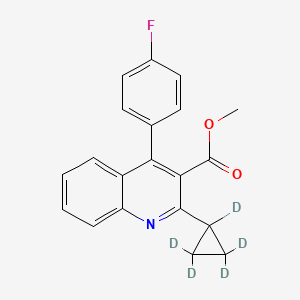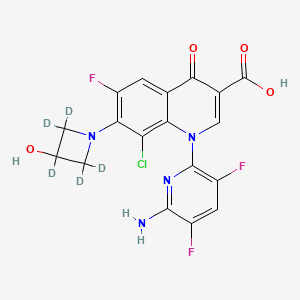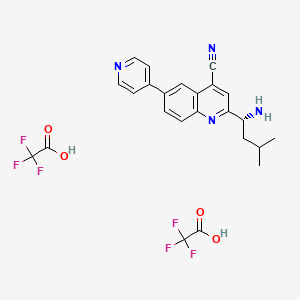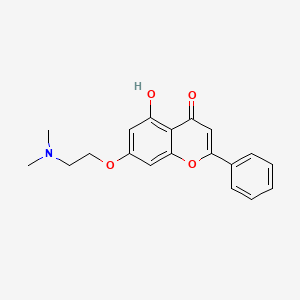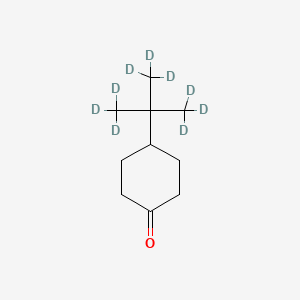
4-(tert-Butyl)cyclohexanone-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)cyclohexanone-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-(tert-Butyl)cyclohexanone, where nine hydrogen atoms are replaced by deuterium. The molecular formula for this compound is C10H9D9O, and it is primarily used in scientific research as a tracer in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)cyclohexanone-d9 typically involves the deuteration of 4-(tert-Butyl)cyclohexanone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)cyclohexanone-d9 undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form secondary alcohols.
Oxidation: Oxidation of the ketone group to form carboxylic acids or other oxidized products.
Substitution: Substitution reactions involving the tert-butyl group or the cyclohexanone ring.
Common Reagents and Conditions
Reduction: NaBH4 in alcoholic or aqueous solutions, LiAlH4 in anhydrous ethereal solvents.
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Reduction: 4-(tert-Butyl)cyclohexanol.
Oxidation: 4-(tert-Butyl)cyclohexanoic acid.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)cyclohexanone-d9 is widely used in scientific research due to its unique properties as a deuterium-labeled compound. Some of its applications include:
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)cyclohexanone-d9 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways and reactions. This is particularly useful in understanding complex biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)cyclohexanone: The non-deuterated version of the compound.
4-tert-Butylcyclohexanol: The reduced form of 4-(tert-Butyl)cyclohexanone.
4-tert-Butylcyclohexanoic acid: The oxidized form of 4-(tert-Butyl)cyclohexanone.
Uniqueness
4-(tert-Butyl)cyclohexanone-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
163.30 g/mol |
Nom IUPAC |
4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
YKFKEYKJGVSEIX-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1CCC(=O)CC1)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(C)C1CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




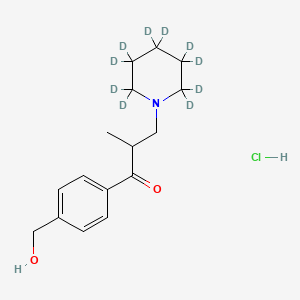
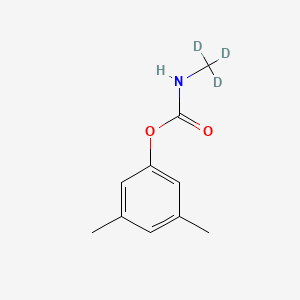
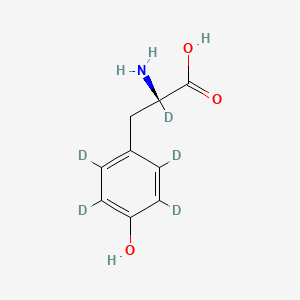
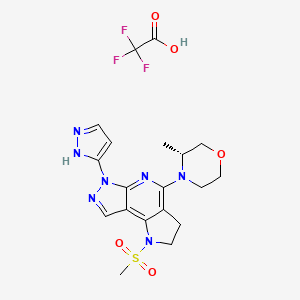
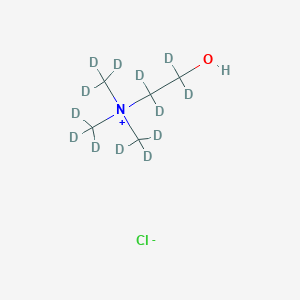
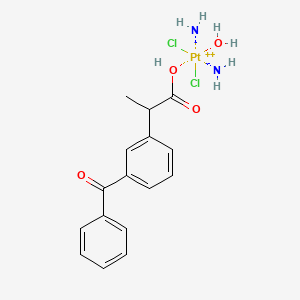
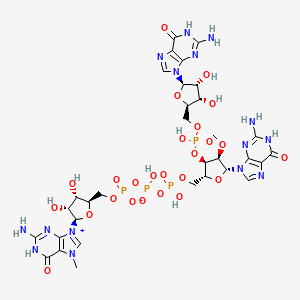
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
